2-Chloro-3-oxo-n-phenylbutanamide

描述

Overview of 2-Chloro-3-oxo-N-phenylbutanamide as a β-oxo amide class compound

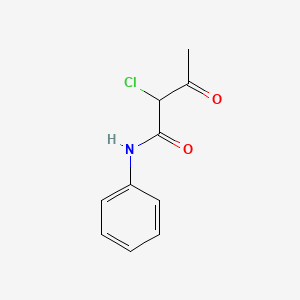

This compound, also known by synonyms such as alpha-chloroacetoacetanilide, is an organic compound with the chemical formula C₁₀H₁₀ClNO₂. cymitquimica.com It belongs to the β-oxo amide (or β-keto amide) class of compounds. This classification stems from its core structure: a butanamide backbone featuring a ketone (oxo group) at the third carbon atom (the β-position relative to the amide carbonyl group) and a chlorine atom at the second carbon (the α-position). The structure also includes a phenyl group attached to the nitrogen of the amide, making it an anilide.

The presence of these functional groups—an amide, a ketone, and an α-chloro substituent—within a single molecule imparts a unique reactivity profile. Specifically, the compound can act as an electrophile, making it reactive toward nucleophiles in biological and chemical systems. This reactivity is central to its utility in further chemical synthesis. The molecule's structure has been confirmed through various analytical methods, and its properties are well-documented in chemical databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 31844-92-5 |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.64 g/mol |

| InChIKey | LBHYOONLWAWEAA-UHFFFAOYSA-N |

Data sourced from multiple chemical databases. cymitquimica.comsigmaaldrich.com

Historical Context of Butanamide Research and its Derivatives

The study of butanamide derivatives is rooted in the broader history of organic synthesis. A key precursor and closely related compound, acetoacetanilide (B1666496) (3-oxo-N-phenylbutanamide), has a long history of industrial use. nih.govlobachemie.com It is prepared by the acetoacetylation of aniline, often using diketene, and has been a crucial intermediate in the manufacture of organic pigments, specifically arylide yellows. wikipedia.orgoecd.org

The development of synthetic methods for β-keto amides, in general, has been a significant area of research in organic chemistry because these compounds are versatile building blocks. researchgate.net Historically, the synthesis of primary and secondary β-keto amides posed challenges due to the acidity of the amide NH proton, which complicated the generation of the required amide enolates. nih.gov This led to the development of numerous strategies to create these structures, including the condensation of dianions of malonic acid mono-amides with acid chlorides and the use of masking groups. nih.govresearchgate.net The continued interest in β-keto amides is driven by their ability to serve as synthons for a wide array of more complex molecules, including various heterocyclic compounds. organic-chemistry.org

Current Research Trajectories and Future Outlook for this compound

Current scientific investigation into this compound is largely centered on its potential biological activities. Researchers are exploring its utility in medicinal chemistry, with studies focusing on potential anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai The chlorinated structure is a key feature that influences its reactivity and interactions with biological molecules.

The future outlook for this compound is tied to the results of these ongoing studies. Its potential as a precursor in the synthesis of new therapeutic agents is a primary driver of current research. For example, derivatives of similar chloro-substituted compounds have been investigated for their antimitotic activity, highlighting a potential avenue for drug discovery. nih.gov The compound's role as a versatile chemical building block ensures its continued relevance in the development of novel organic molecules for various applications in chemistry and materials science. ontosight.ai

Role of this compound as an Intermediate in Advanced Organic Synthesis

This compound serves as a valuable intermediate in advanced organic synthesis due to its multiple reactive sites. A common preparative route involves the chlorination of acetoacetanilide with an agent like thionyl chloride.

Once synthesized, the compound's utility stems from the reactivity of the α-chloro group, which is susceptible to nucleophilic substitution. This allows for the introduction of various other functional groups at the α-position, leading to the creation of a diverse range of substituted amide derivatives. This makes it a key building block for more complex molecules. For instance, the general class of β-keto amides is used in domino reactions and as synthons for functionalized molecules and heterocyclic systems. nih.govorganic-chemistry.org The ability to use this compound to construct larger, more elaborate chemical architectures underscores its importance as an intermediate in the production of specialty chemicals and as a scaffold in medicinal chemistry research.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Physical Form | Solid |

| Melting Point | 141 - 142 °C |

| Purity | ≥95% |

Data sourced from commercial supplier and chemical database information. sigmaaldrich.com

属性

IUPAC Name |

2-chloro-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)9(11)10(14)12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHYOONLWAWEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276479, DTXSID20865613 | |

| Record name | 2-chloro-3-oxo-n-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31844-92-5, 119878-78-3 | |

| Record name | 2-Chloro-3-oxo-N-phenylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31844-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031844925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-chloro-3-oxo-n-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Computational Approaches for Structural Elucidation and Reactivity Prediction

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While direct molecular docking studies specifically on 2-Chloro-3-oxo-N-phenylbutanamide are not extensively documented in publicly available research, its role as a key synthetic intermediate allows for the examination of docking studies on its derivatives. For instance, this compound is utilized in the synthesis of novel thiazole (B1198619) derivatives. researchgate.net Subsequent molecular docking studies on these resulting thiazolyl-thiazole derivatives have been performed to investigate their potential as cytotoxic agents. researchgate.net These studies revealed the binding conformations of the synthesized compounds to their target proteins, providing insights that correlated well with in vitro results. researchgate.net

In a typical molecular docking workflow, the three-dimensional structure of the ligand (in this case, a derivative of this compound) and the target protein are used. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. The analysis of the best-ranked pose reveals crucial binding interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

For example, in studies of derivatives, the interactions with specific amino acid residues in the active site of an enzyme can be visualized and analyzed. This information is critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. The binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.

| Derivative Class | Molecular Target | Key Findings from Docking |

| Thiazolyl-thiazole derivatives | Target Protein (PDB ID: 6MTU) | Binding conformations correlated with in vitro cytotoxic activity. researchgate.net |

| Spirocyclic thiopyrimidinones | Main protease (Mpro) of SARS-CoV-2 | Showed notable interactions with the binding pockets of the enzyme. |

This table is illustrative and based on studies of derivatives synthesized from this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational changes, stability, and dynamic interactions of a ligand within a protein's binding site.

The key parameters analyzed in an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bond occupancy to determine the persistence of these crucial interactions.

Quantitative Structure-Activity Relationships (QSAR) in Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs.

Although specific QSAR studies focusing on derivatives of this compound are not explicitly detailed in the available literature, the principles of QSAR are highly relevant for any series of compounds derived from it. In a typical QSAR study, a set of molecules with known biological activities is used. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the biological activity. This equation can then be used to predict the activity of new, unsynthesized compounds. The predictive power of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the chemical reactivity of a molecule. It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MESP provides a visual representation of the charge distribution and is used to identify the electron-rich and electron-deficient regions of a molecule.

The MESP surface is color-coded to indicate different potential values. Typically, red colors represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow colors represent regions of intermediate potential.

For this compound, an MESP analysis would likely reveal a region of high negative potential around the oxygen atoms of the carbonyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. The presence of the electron-withdrawing chlorine atom would influence the electron distribution across the molecule, creating regions of positive potential and influencing its reactivity towards nucleophiles. This analysis is crucial for predicting how the molecule will interact with other reagents and biological macromolecules.

Applications in Medicinal Chemistry and Pharmaceutical Research

Drug Discovery and Development

In the realm of drug discovery, 2-Chloro-3-oxo-N-phenylbutanamide is primarily valued as a precursor for generating libraries of compounds that can be screened for therapeutic potential. Its structural framework is a key component in the synthesis of novel pharmacophores designed to interact with specific biological targets.

Design of Novel Pharmacophores with Thiazole (B1198619) and Thiadiazole Moieties

The structure of this compound is particularly amenable to the construction of five-membered heterocyclic rings like thiazole and thiadiazole, which are prominent pharmacophores in many biologically active compounds. The α-chloro ketone moiety is a classic electrophilic partner in the Hantzsch thiazole synthesis, reacting with a thioamide to form the thiazole ring. Similarly, it can react with thiosemicarbazide (B42300) or related compounds to generate thiadiazole derivatives.

These heterocyclic moieties are sought after in drug design due to their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. nih.govnih.govresearchgate.net The synthesis of these scaffolds often involves the reaction of an α-haloketone, like this compound, with a sulfur-containing nucleophile. researchgate.net For instance, novel thiadiazole derivatives with potential central nervous system activity have been synthesized by reacting chloro-acetamide precursors with piperazine (B1678402) derivatives. nih.gov

Table 1: Synthesis of Heterocyclic Scaffolds

| Precursor | Reactant | Resulting Heterocycle | Significance |

|---|---|---|---|

| This compound (α-haloketone) | Thioamide / Thiourea | Thiazole | Core structure in anticancer and antimicrobial agents. nih.govresearchgate.net |

Development of New Anticancer Agents

Derivatives of this compound, especially those incorporating thiazole rings, have been investigated as potential anticancer agents. nih.gov The thiazole nucleus serves as a core scaffold from which various substituents can be appended to optimize binding to anticancer targets and enhance cytotoxic activity against tumor cells.

Research has demonstrated that the nature of the substituents on the thiazole ring, derived from precursors like this compound, significantly influences their anticancer efficacy. For example, studies on a series of newly synthesized thiazole derivatives revealed that compounds bearing electron-withdrawing groups, such as chlorine or bromine, on the phenyl ring attached to the thiazole core, exhibited enhanced cytotoxic activity compared to those with electron-donating groups like a methyl group. nih.gov This highlights the importance of the precursor's structure in allowing for the systematic modification and optimization of anticancer leads.

Table 2: Research Findings on Anticancer Activity of Thiazole Derivatives

| Derivative Type | Key Structural Feature | Observation | Reference |

|---|---|---|---|

| Arylazothiazoles | Presence of electron-withdrawing groups (e.g., Cl) | Increased cytotoxic activity against cancer cell lines. | nih.gov |

Identification of Structure Leads for Potent and Selective Therapies

The process of identifying a lead compound is a critical step in drug development, involving the discovery of a molecule with promising therapeutic activity that can be further optimized. This compound acts as a foundational fragment for creating diverse chemical libraries, which can then be screened to identify such leads.

Structure-activity relationship (SAR) studies on these libraries help in understanding how specific structural modifications impact biological activity. For example, in the development of novel thiazole-based anticancer agents, SAR studies revealed that the presence and position of halogen substituents are crucial for potency. nih.gov Specifically, a thiazole derivative with two chlorine atoms showed greater activity than a derivative with only one, which in turn was more active than a derivative with a methyl group. nih.gov This systematic approach allows researchers to identify the key structural features required for potent and selective inhibition of a biological target, guiding the design of more effective therapies.

Intermediate in Pharmaceutical and Agrochemical Development

Beyond its role in early-stage drug discovery, this compound is a recognized intermediate in the manufacturing of both pharmaceutical and agrochemical products. echemi.com Its chemical reactivity makes it a valuable building block for synthesizing the more complex molecular architectures of active pharmaceutical ingredients (APIs) and pesticides. echemi.com The compound is often used in multi-step syntheses where the chloro, oxo, and amide groups are sequentially modified to build the final target molecule. Its use as a pesticide intermediate is explicitly noted in chemical manufacturing information. echemi.com

Table 3: Role as a Chemical Intermediate

| Industry | Application | Function of this compound |

|---|---|---|

| Pharmaceutical | Synthesis of Active Pharmaceutical Ingredients (APIs) | Serves as a starting material or key building block for complex organic molecules. ontosight.ai |

Case Studies of this compound Derivatives in Clinical or Pre-clinical Trials

While this compound itself is not a therapeutic agent, its derivatives have been the subject of pre-clinical investigations, demonstrating the potential of this chemical scaffold in generating medically relevant compounds. These studies are essential for evaluating the efficacy and target engagement of new molecules before they can be considered for human trials.

One notable example is the development of novel inhibitors for the c-KIT kinase, a target in gastrointestinal stromal tumors. A derivative, compound 18 (CHMFL-KIT-64) , which features a complex acetamide (B32628) structure, was found to be a potent inhibitor against a broad spectrum of c-KIT mutations. nih.gov This compound displayed significant in vivo antitumor efficacy in mice models bearing clinically relevant c-KIT mutations, marking it as a potential therapeutic candidate for further development. nih.gov

In another pre-clinical study, a derivative identified as (S)-1 (RS4690) , an (S)-5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, was investigated as a new inhibitor of Dishevelled 1 (DVL1), a protein implicated in the WNT signaling pathway often dysregulated in cancer. mdpi.com This compound was shown to inhibit the growth of colon cancer cells in vitro and provided a lead for developing new agents against WNT-dependent cancers. mdpi.com

These case studies underscore the value of the core butanamide structure in generating lead compounds that, after extensive chemical modification, can advance to pre-clinical testing for serious diseases.

Table 4: Pre-clinical Evaluation of Derivatives

| Compound | Target | Study Type | Key Finding | Reference |

|---|---|---|---|---|

| CHMFL-KIT-64 | c-KIT Kinase (mutant forms) | In vivo (mice models) | Potent antitumor efficacy in models of gastrointestinal stromal tumors. | nih.gov |

| (S)-1 (RS4690) | Dishevelled 1 (DVL1) | In vitro (cell-based assays) | Inhibited the growth of HCT116 colon cancer cells, validating DVL1 as a target. | mdpi.com |

Advanced Reaction Engineering and Process Optimization

Optimization of Reaction Conditions for Synthesis

Optimizing the conditions of the reaction is crucial for maximizing the output of 2-Chloro-3-oxo-n-phenylbutanamide while minimizing the formation of impurities. This involves a careful balance of several key parameters.

The choice of solvent is critical in the synthesis of this compound, as it can significantly influence reaction rates, yield, and the ease of product separation. Industrial processes have utilized solvents such as toluene (B28343) and 1,2-dichloroethane (B1671644) (EDC). environmentclearance.nic.inscribd.com The selection is based on the solvent's ability to dissolve the reactants, its inertness to the reaction conditions, and its boiling point, which is relevant for temperature control. For instance, toluene is often chosen for its suitable boiling point and its ability to be recovered and reused, which is both economically and environmentally beneficial. scribd.com In laboratory settings for reactions involving the target compound, ethanol (B145695) is frequently used, indicating its compatibility with the compound's chemical nature. researchgate.netnih.gov

Table 1: Comparison of Solvents in the Synthesis and Reactions of this compound

Temperature is a key parameter in controlling the reaction rate and selectivity of the chlorination process. One industrial method specifies maintaining a temperature of approximately 70°C for several hours to ensure the reaction goes to completion. environmentclearance.nic.in In related laboratory procedures where this compound is a reactant, reactions are often carried out under reflux for 4 to 6 hours. researchgate.netnih.gov The reflux temperature is determined by the boiling point of the chosen solvent, such as ethanol.

Pressure control is primarily utilized during the purification stage. After the reaction is complete, the solvent is often recovered by distillation, which may be performed at atmospheric pressure or under a vacuum to reduce the boiling point and prevent thermal degradation of the product. environmentclearance.nic.in

The molar ratio of the reactants, specifically the substrate (acetoacetanilide) and the chlorinating agent (e.g., sulfuryl chloride), is fundamental to achieving a high yield. environmentclearance.nic.in While specific industrial ratios are proprietary, laboratory syntheses involving this compound as a starting material frequently employ a 1:1 molar ratio with other reactants. researchgate.netnih.gov Maintaining the correct stoichiometry is critical to prevent side reactions, such as the formation of dichlorinated byproducts, which would complicate purification and lower the yield of the desired monosubstituted product.

The direct chlorination of acetoacetanilide (B1666496) with agents like sulfuryl chloride may proceed without a dedicated catalyst. environmentclearance.nic.in However, in many related syntheses, a basic catalyst is essential. Triethylamine (TEA) is frequently cited as a catalyst or acid scavenger in reactions where this compound is used to synthesize other molecules, such as thiazole (B1198619) derivatives. researchgate.netnih.govd-nb.info In these cases, TEA's role is to neutralize the acidic byproduct (HCl) generated during the reaction, driving the equilibrium toward the products. researchgate.netnih.gov While Lewis acids are common catalysts in electrophilic substitution reactions, their specific application in the primary synthesis of this compound is not detailed in the available literature.

Process Intensification and Scale-Up Considerations

Translating the synthesis from a laboratory scale to industrial production requires addressing several challenges. Key considerations include:

Heat Management: Maintaining a consistent temperature, such as 70°C, in a large-scale reactor is critical and requires efficient heat exchange systems to manage the reaction's exothermic nature. environmentclearance.nic.in

Mass Transfer: Ensuring adequate mixing of reactants in large volumes is essential for a complete and uniform reaction.

Solvent Recovery: The implementation of distillation and vacuum systems for efficient solvent recovery is crucial for economic viability and reducing environmental impact. environmentclearance.nic.inscribd.com

Process Safety: Operations are conducted in closed equipment to prevent the release of vapors. Vents from reactors and filters are often connected to scrubbers to mitigate the release of any harmful chemicals. scribd.com

Sustainable Chemistry Practices in Production

Modern chemical manufacturing emphasizes sustainable or "green" chemistry principles to minimize environmental impact. In the production of this compound, these practices are evident in several areas:

Solvent Recycling: The recovery and reuse of solvents like toluene significantly reduce waste and the consumption of raw materials. scribd.com

Waste Treatment: Process vents are connected to scrubbers to absorb pollutants and prevent their release into the atmosphere. scribd.com

Atom Economy: Optimizing reaction conditions to maximize yield and selectivity ensures that a higher proportion of reactant atoms are incorporated into the final product, thereby generating less waste.

Table 2: Compound Names Mentioned in the Article

Solvent-Free or Green Solvent Alternatives

Modern process optimization emphasizes the replacement of these solvents with greener alternatives or the elimination of solvents altogether. bgu.ac.il Green solvents are selected based on their low toxicity, biodegradability, renewable sourcing, and reduced safety hazards. researchgate.net For butanamide synthesis, several greener alternatives to conventional solvents have been identified. Isopropanol has been shown to be a valuable medium for the chlorination of acetoacetanilide, as the product can be easily isolated by filtration. google.com Bio-derived solvents like 2-Methyltetrahydrofuran (2-MeTHF), which can be produced from renewable sources like corncobs, serve as a superior substitute for THF and DCM. dst.gov.in Another promising alternative is Cyclopentyl methyl ether (CPME), a hydrophobic ether solvent that boasts greater stability against peroxide formation than THF, enhancing laboratory safety and reducing the waste stream. dst.gov.in

Solvent-free synthesis represents the ultimate green chemistry approach, eliminating solvent-related waste, recovery, and purification steps. semanticscholar.org This technique, often involving the direct heating of a mixture of reactants and a catalyst, can lead to higher reaction rates and simplified product workup. semanticscholar.org For the synthesis of related α-keto amides, solvent-free conditions using a metal-free, glucose-based carbonaceous catalyst have proven highly effective, proceeding smoothly at moderate temperatures (50 °C). rsc.org

The following table provides a comparative overview of traditional solvents and their green alternatives relevant to the synthesis of this compound.

| Traditional Solvent | Primary Concerns | Green Alternative(s) | Benefits of Alternative |

| Toluene, Benzene | Carcinogenicity, Toxicity nih.gov | Anisole, Toluene (as a lesser evil) | Lower toxicity compared to benzene |

| Dichloromethane (DCM), Chloroform | Carcinogenicity, High Emissions nih.gov | 2-Methyltetrahydrofuran (2-MeTHF) dst.gov.in | Derived from renewable resources, less toxic dst.gov.in |

| Tetrahydrofuran (THF), Dioxane | Peroxide Formation, Carcinogenicity nih.gov | 2-MeTHF, Cyclopentyl methyl ether (CPME) dst.gov.in | Reduced peroxide risk, better yields, recyclable dst.gov.in |

| Dimethylformamide (DMF) | Reproductive Toxicity nih.gov | Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO) nih.gov | Less severe toxicity profiles nih.gov |

| Any Solvent | Cost, Recovery Energy, Waste Stream | Solvent-Free Conditions semanticscholar.orgrsc.org | Eliminates solvent waste, reduces process steps semanticscholar.org |

Catalyst Reusability and Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions with lower energy consumption and higher selectivity, thereby reducing byproducts. mdpi.com In the synthesis of this compound, catalysts are employed to facilitate the chlorination of the acetoacetamide (B46550) precursor. google.com Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are effective in promoting the enolization of the amide, which is necessary for the direct chlorination to occur. google.com The efficiency of these catalysts can be significant; for a related transformation, ZnCl₂ was found to be a suitable Lewis acid catalyst when used in dioxane or DMF. researchgate.net

While catalyst efficiency is crucial, modern process design places equal importance on catalyst reusability. rsc.org Traditional homogeneous catalysts, like the aforementioned Lewis acids, are often difficult to separate from the reaction mixture, leading to their disposal after a single use and contributing to waste streams. rsc.org The development of heterogeneous catalysts that are easily recoverable and reusable is a key goal for sustainable manufacturing. dst.gov.in

Recent advancements in the synthesis of related α-keto amides have showcased highly reusable and eco-friendly catalytic systems. One such example is a glucose-based carbonaceous material (GCM), which functions as a metal-free, heterogeneous catalyst. rsc.org This catalyst is cheap, environmentally benign, and has demonstrated high performance in synthesizing α-keto amides under solvent-free conditions. rsc.org Another innovative approach involves using Covalent Organic Frameworks (COFs) as recyclable photocatalysts for amide synthesis, which offers high efficiency under mild conditions. dst.gov.in

The table below summarizes the efficiency of different catalytic systems investigated for a similar transformation involving a 3-oxo-butanamide substrate. researchgate.net

| Catalyst (Lewis Acid) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| FeCl₃ | Dioxane | Room Temp | 1 | 85 |

| ZnCl₂ | Dioxane | Room Temp | 1 | 90 |

| CuCl₂ | Dioxane | Room Temp | 1 | 75 |

| AlCl₃ | Dioxane | Room Temp | 1 | 82 |

| ZnCl₂ | DMF | Room Temp | 1 | 88 |

| ZnCl₂ | THF | Room Temp | 1 | 70 |

Data adapted from a study on a similar 3-oxo-butanamide transformation for illustrative purposes. researchgate.net

Waste Minimization Strategies

A holistic approach to waste minimization is essential for the sustainable production of this compound, guided by the 12 Principles of Green Chemistry. mdpi.comnih.gov The primary goal is waste prevention at the source rather than treatment after the fact. nih.gov Key strategies involve improving atom economy, eliminating hazardous byproducts, and integrating process steps.

Atom Economy and Reagent Choice: The principle of atom economy measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. researchgate.net The direct chlorination of acetoacetanilide using chlorine gas in the presence of a catalyst is preferable to using reagents like sulfuryl chloride. google.com Chlorine is less expensive and its atoms are fully incorporated, whereas sulfuryl chloride generates sulfur dioxide and hydrogen chloride as byproducts, lowering the atom economy and creating additional waste. google.com

Solvent and Catalyst Recycling: As discussed previously, the use of green solvents and reusable heterogeneous catalysts is a cornerstone of waste reduction. researchgate.netrsc.org An even more advanced strategy involves recycling the entire reaction mixture, including the solvent, catalyst, and any unreacted starting materials. rsc.orgresearchgate.net This can be achieved by precipitating the desired product from the mixture, which is then reused for the next batch, drastically reducing the process E-factor (kg of waste per kg of product). researchgate.net

Process Intensification: Waste can also be minimized by optimizing reaction conditions and combining process steps. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, reduce solvent use, energy consumption, and material losses. bgu.ac.il For instance, a one-pot, two-step synthesis of α-ketoamides from α-ketoalcohols has been achieved using a single catalyst that facilitates both the initial oxidation and the subsequent coupling reaction. rsc.org Furthermore, employing energy-efficient techniques like microwave-assisted synthesis can shorten reaction times from hours to minutes, reducing energy consumption and the potential for side reactions that generate waste. mdpi.com

By integrating these strategies—choosing atom-economical reagents, employing recyclable solvents and catalysts, and designing intensified, one-pot processes—the synthesis of this compound can be aligned with modern standards of sustainable and efficient chemical manufacturing. bgu.ac.il

Future Directions and Emerging Research Areas

Exploration of Novel Derivatization Pathways

The primary documented use of 2-Chloro-3-oxo-N-phenylbutanamide is as a precursor in Hantzsch-type condensation reactions, particularly with thioamides, to yield substituted thiazole (B1198619) rings. researchgate.netnih.gov These reactions capitalize on the reactivity of the α-chloro ketone moiety.

Future research will likely focus on expanding the repertoire of heterocyclic systems synthesized from this starting material. This involves exploring its reactivity with a broader range of nucleophilic partners beyond simple thioamides. Potential pathways could include reactions with amidines, hydrazines, or ureas to forge other important five- and six-membered heterocycles like imidazoles, pyrazoles, or pyrimidines. Furthermore, investigating reactions under novel catalytic systems (e.g., photoredox or electrochemical catalysis) could unlock unprecedented transformations and lead to derivatives that are inaccessible through traditional thermal methods.

A summary of established derivatization reactions is presented below.

| Reactant Partner | Resulting Core Structure | Reference |

| Hydrazinecarbothioamide Derivatives | Thiazole | researchgate.netnih.gov |

| 2-(1-(naphthalen-2-yl)ethylidene)hydrazinecarbothioamide | Thiazole | researchgate.net |

| 2-Mercaptoethanol | 1,4-Oxathiine | scribd.com |

This table is interactive. Click on the headers to sort the data.

Advanced Mechanistic Studies of Biological Interactions

Derivatives of this compound have been synthesized and subsequently evaluated for their biological activities, most notably as potential anticancer agents against cell lines such as hepatocellular carcinoma (HepG-2). researchgate.netnih.gov Initial investigations have sometimes been supported by computational molecular docking to predict binding modes with biological targets. researchgate.net

The next frontier in this area requires moving from preliminary screening to in-depth mechanistic studies. Future work should aim to:

Identify Specific Molecular Targets: Utilize advanced chemical biology techniques like activity-based protein profiling (ABPP) to definitively identify the protein targets with which the active derivatives interact.

Elucidate Mechanism of Action: Determine whether the compounds act as reversible or irreversible inhibitors and characterize the precise nature of the molecular interactions (e.g., covalent bond formation via nucleophilic displacement of the chlorine atom or non-covalent binding).

Validate Biological Effects: Progress from in vitro cell-line studies to more complex biological systems, including co-culture models, organoids, and eventually preclinical models, to understand the physiological consequences of target engagement.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Computational chemistry has already been applied in a limited capacity to study derivatives of this compound. researchgate.net The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful strategy to accelerate the discovery of new and more potent compounds.

Future research endeavors will likely incorporate:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using the existing data on synthesized derivatives and their measured biological activities to build predictive QSAR models. These models can guide the design of new derivatives with enhanced potency and selectivity.

Generative Models: Employing deep learning and other generative algorithms to design novel molecular structures de novo based on the this compound scaffold, optimized for predicted activity against specific biological targets.

Reaction Prediction: Using ML algorithms to predict the outcomes of novel, untested derivatization reactions, thereby streamlining synthetic efforts and prioritizing high-yield pathways.

Investigation of Chiral Synthesis and Stereoselective Reactions for Specific Isomers

The structure of this compound contains a chiral center at the second carbon position, the atom bearing the chlorine. To date, its synthesis and subsequent reactions are typically performed with the racemic mixture. researchgate.net In modern medicinal chemistry, it is well-established that different enantiomers of a chiral drug can have vastly different biological activities and metabolic profiles.

A critical area for future research is the development of stereoselective synthetic methods to access the individual (R)- and (S)-enantiomers of this compound in high purity. This could be achieved through asymmetric catalysis or the use of chiral auxiliaries. Access to these enantiomerically pure building blocks would enable the synthesis of stereochemically defined derivatives. Subsequent biological evaluation of the individual stereoisomers would be crucial to determine if one enantiomer is more active or has a better therapeutic profile, providing vital insights for developing optimized therapeutic candidates.

Multifunctional Applications beyond Current Scope

The current application landscape for this compound is largely confined to its role as an intermediate for synthesizing compounds with potential biological activity, such as anticancer agents and agrochemicals. nih.govscribd.com The reactive nature of this compound, however, suggests its utility could extend into diverse areas of materials science and chemical biology.

Emerging research could focus on:

Functional Materials: Using this compound as a monomer or cross-linking agent in polymerization reactions to create novel polymers. The reactive handles could be used for post-polymerization modification to imbue the materials with specific properties, such as conductivity, thermal stability, or biorecognition capabilities.

Chemical Probes: Designing derivatives that can act as chemical probes to study biological pathways. For example, incorporating reporter tags (like fluorophores or biotin) would allow for the visualization and isolation of cellular targets.

New Therapeutic Areas: While anticancer activity is a focus, the heterocyclic scaffolds (like thiazoles) accessible from this compound are known to possess a wide range of bioactivities. researchgate.net Future work could systematically screen libraries of its derivatives against other diseases, including infectious diseases (antibacterial, antifungal, antiviral) and neurodegenerative disorders.

常见问题

Q. What are the recommended safety protocols and handling procedures for 2-chloro-3-oxo-N-phenylbutanamide in laboratory settings?

Answer:

- Handling : Use nitrile gloves and ensure proper ventilation. No specific handling measures beyond standard organic compound protocols are required, but avoid direct skin/eye contact .

- Storage : Store in a cool, dry environment (20–25°C) away from incompatible substances. Stability data indicate no decomposition under recommended conditions .

- First Aid : For skin contact, wash with soap and water. For eye exposure, rinse with water for 15 minutes. Seek medical attention if irritation persists .

Q. What analytical techniques are commonly used to characterize this compound and its derivatives?

Answer:

- Chromatography : HPLC or GC-MS for purity assessment, especially given its role as a precursor in amphetamine synthesis .

- Spectroscopy :

- FT-IR : To confirm carbonyl (C=O) and amide (N-H) functional groups.

- NMR : H and C NMR for structural elucidation (e.g., distinguishing chloro and oxo groups) .

- X-ray Crystallography : For resolving stereochemical ambiguities in derivatives .

Q. What are the ecological implications of improper disposal of this compound?

Answer:

- Water Hazard : Classified as a "water hazard level 1" (low risk) based on self-assessment. Avoid release into waterways due to potential bioaccumulation risks .

- Disposal : Small quantities may be treated as general waste, but bulk disposal requires incineration with scrubbing for halogenated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing thiazole derivatives using this compound?

Answer:

- Key Variables :

- Solvent : Ethanol or THF improves solubility and reaction kinetics .

- Catalyst : Triethylamine (EtN) enhances nucleophilic substitution by deprotonating intermediates .

- Temperature : Reflux (70–80°C) balances reaction rate and thermal stability of the chloro-oxo moiety .

- Monitoring : TLC (silica gel, hexane:ethyl acetate 3:1) to track intermediate formation.

Q. How should researchers address contradictions in spectroscopic data for structurally similar derivatives (e.g., 3-oxo vs. 2-oxo isomers)?

Answer:

- Comparative Analysis :

- Case Study : In derivatives like 2-(3-chlorobenzylidene)-N-(2,6-dichlorophenyl)-3-oxo-butanamide, discrepancies in elemental analysis (e.g., C: 54.91% observed vs. 55.39% calculated) suggest impurities; repeat synthesis with rigorous drying .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Electrophilic Centers : The chloro group at C2 and oxo group at C3 create dual reactive sites:

- C2 : Undergoes SN2 substitution with amines or thiols.

- C3 : The ketone can be reduced to hydroxyl for further functionalization .

- Steric Effects : The phenyl group at N introduces steric hindrance, favoring reactions at C2 over C3 .

Q. What strategies are effective in evaluating the biological activity of this compound derivatives?

Answer:

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC testing) against Gram-positive/negative strains .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .

- Structure-Activity Relationships (SAR) : Modify the phenyl ring (e.g., add electron-withdrawing groups like Cl or CF) to enhance membrane permeability .

Q. How does this compound serve as a forensic marker in amphetamine synthesis?

Answer:

- Trace Analysis : Detect residual precursor in wastewater via LC-MS/MS, leveraging its unique mass fragmentation pattern (e.g., m/z 211 → 154 for chloro-oxo cleavage) .

- Isotopic Labeling : Use C-labeled analogs to track synthetic pathways in clandestine labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。